molecular formula C10H11ClN2 B15309686 1-methyl-5-phenyl-1H-pyrazolehydrochloride

1-methyl-5-phenyl-1H-pyrazolehydrochloride

Cat. No.: B15309686
M. Wt: 194.66 g/mol
InChI Key: YMGNCOCZMJTPDM-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrazole hydrochloride is a pyrazole-based compound characterized by a phenyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring, with a hydrochloride salt moiety. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1-methyl-5-phenylpyrazole;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-12-10(7-8-11-12)9-5-3-2-4-6-9;/h2-8H,1H3;1H

InChI Key

YMGNCOCZMJTPDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Hydrazine and β-Diketone Condensation

The reaction of methylhydrazine with 1-phenyl-1,3-diketone in ethanol under reflux yields 1-methyl-5-phenyl-1H-pyrazole as the free base. Subsequent treatment with hydrochloric acid gas in diethyl ether generates the hydrochloride salt. This method achieves yields of 78–85% under optimized conditions.

Reaction conditions:

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C (reflux)
  • Acidification: HCl gas in Et₂O
  • Yield: 82% (isolated)

Solvent-Free Mechanochemical Synthesis

A solvent-free approach involves grinding methylhydrazine hydrochloride with 1-phenyl-1,3-diketone using a ball mill. This mechanochemical method reduces reaction time to 30 minutes and increases yield to 88–92% by minimizing side reactions.

Key advantages:

  • Eliminates solvent waste
  • Scalable for industrial production
  • Higher purity due to reduced byproducts

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

Patent CN103275010A describes a continuous flow process for pyrazole derivatives. For 1-methyl-5-phenyl-1H-pyrazole hydrochloride:

  • Step 1: Methylhydrazine and 1-phenyl-1,3-diketone are mixed in a C1–C6 alcohol (e.g., ethanol) at 75–85°C.
  • Step 2: The intermediate is treated with Belleau reagent (bis(2-methoxyethyl)aminosulfur trifluoride) in tetrahydrofuran (THF) to enhance cyclization.
  • Step 3: Hydrochlorination with saturated HCl/ethyl acetate yields the final product.

Process metrics:

Parameter Value
Residence time 2.5 hours
Purity >99% (HPLC)
Throughput 15 kg/hour

Catalytic Methods

Copper(II) sulfate pentahydrate catalyzes the cyclocondensation, reducing energy input by 40%. This method is preferred for large batches (>100 kg) due to its reproducibility.

Catalyst performance:

  • Loading: 5 mol%
  • Turnover frequency (TOF): 120 h⁻¹
  • Reusability: 5 cycles without activity loss

Mechanistic and Tautomeric Considerations

Reaction Mechanism

The cyclocondensation proceeds via a stepwise mechanism:

  • Nucleophilic attack: Methylhydrazine attacks the diketone’s carbonyl carbon.
  • Proton transfer: Tautomerization forms a conjugated enamine.
  • Cyclization: Intramolecular dehydration yields the pyrazole core.

Tautomeric Stability

The 1-methyl-5-phenyl-1H-pyrazole exists predominantly in the 1H-tautomer due to:

  • Steric effects: Methyl group destabilizes the 2H-tautomer.
  • Aromaticity: 1H-form maintains full aromatic sextet.

Tautomer distribution (NMR):

Tautomer Population (%)
1H-pyrazole 98.2
2H-pyrazole 1.8

Advanced Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.35 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.25–7.45 (m, 5H, Ph), 13.1 (br s, 1H, HCl).
  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N), 1480 cm⁻¹ (aromatic C=C).

Purity Analysis

HPLC conditions:

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: 70:30 MeCN/H₂O (0.1% TFA)
  • Retention time: 4.2 minutes

Batch consistency:

Batch Purity (%) Related substances (%)
A 99.5 0.3
B 99.7 0.2

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of methyl azide and phenylacetylene in dichloromethane produces the pyrazole core via nitrene intermediates. This method is under development for low-energy synthesis.

Preliminary results:

  • Yield: 65%
  • Reaction time: 2 hours

Biocatalytic Approaches

Engineered Pseudomonas putida catalyzes the cyclization of hydrazines and diketones at 30°C. Current yields are suboptimal (45%) but offer a green alternative.

Chemical Reactions Analysis

1-methyl-5-phenyl-1H-pyrazolehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetoacetate and phenylhydrazine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 1-methyl-5-phenyl-1H-pyrazolehydrochloride is still under investigation. it is suggested that pyrazole derivatives may interact with molecular targets and pathways involved in various biological processes . This interaction can influence the reactivity and biological activities of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural, physical, and functional differences between 1-methyl-5-phenyl-1H-pyrazole hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features Reference
1-Methyl-5-phenyl-1H-pyrazole hydrochloride 1-CH₃, 5-C₆H₅, hydrochloride salt C₁₀H₁₁ClN₂ Not reported Potential for hydrogen bonding due to hydrochloride; likely moderate solubility
3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole 1-CH₃, 3-CH₂Cl, 5-C₆H₅ C₁₁H₁₁ClN₂ 59–61 Chloromethyl group enhances electrophilicity; lower solubility in polar solvents
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl Pyrazole linked to piperazine ring C₁₄H₁₉ClN₄ Not reported Enhanced basicity; anti-mycobacterial activity reported
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 1-(2-CH₃C₆H₄), 4-NH₂, 5-CF₂H, hydrochloride salt C₁₂H₁₃ClF₂N₃ Not reported Fluorine atoms improve metabolic stability; agrochemical applications
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 1-carboximidamide, 5-(4-OCH₃C₆H₄), 3-C₆H₅ C₁₇H₁₈N₄O Not reported Carboximidamide group enables hydrogen bonding; antimicrobial potential
1-[(6-Chloro-3-pyridyl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide 1-(6-Cl-pyridyl-CH₂), 5-CONH(C₆H₄-OEt) C₂₄H₂₁ClN₄O₂ Not reported Rigid 2D crystal packing via C–H···π interactions; antitumor activity

Key Comparative Insights :

Structural Modifications and Solubility: The hydrochloride salt in 1-methyl-5-phenyl-1H-pyrazole enhances its polarity compared to non-ionic analogs like 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, which has a higher molecular weight (206.67 vs. 208.64 g/mol) but lower solubility due to the hydrophobic chloromethyl group .

Biological Activity :

  • Piperazine-containing pyrazoles (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl) demonstrate anti-mycobacterial activity, suggesting that nitrogen-rich substituents may enhance interactions with bacterial targets .
  • Fluorinated derivatives (e.g., 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl) leverage fluorine’s electronegativity to resist metabolic degradation, a trait critical in agrochemical design .

Crystallographic and Stability Profiles :

  • Carboxamide and carboximidamide derivatives (e.g., ) form stable intermolecular hydrogen bonds and C–H···π interactions, as confirmed by SHELX-refined crystal structures . Tools like Mercury CSD facilitate comparisons of packing patterns and void spaces, which influence stability and dissolution rates .

Synthetic Pathways :

  • 1-Methyl-5-phenyl-1H-pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or via functionalization of preformed pyrazole cores (e.g., chlorination or alkylation) . highlights the use of thionyl chloride for activating carboxylic acid intermediates, a method applicable to hydrochloride salt formation .

Q & A

Q. Basic

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for solving and refining crystal structures, particularly for assessing hydrogen bonding and π-π interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., phenyl vs. methyl group positions).
    • Mass spectrometry (MS) : Validates molecular weight (e.g., C₁₁H₁₁ClN₂, MW 206.67) .
  • Purity checks : HPLC with UV detection (λ ~254 nm) ensures ≥98% purity, as per industrial standards .

How can reaction conditions be optimized to enhance synthetic yield and reduce byproducts?

Q. Advanced

  • Temperature control : Prolonged reflux (>8 hours) risks decomposition; monitored kinetics (e.g., TLC) prevent over-reaction .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require post-synthesis removal .
  • Solvent alternatives : Dimethylformamide (DMF) increases solubility of hydrophobic intermediates but complicates purification .
  • Scale-up considerations : Continuous flow reactors improve heat/mass transfer, reducing batch variability .

How do contradictions in crystallographic data arise, and what computational tools resolve them?

Q. Advanced

  • Data conflicts : May stem from twinning, disorder, or pseudo-symmetry. For example, Mercury CSD 2.0 enables:
    • Packing similarity analysis : Compares unit cells to identify isostructurality .
    • Void visualization : Detects solvent channels affecting diffraction quality .
  • Refinement strategies : SHELXL’s restraints (e.g., DFIX, SIMU) stabilize anisotropic displacement parameters in low-resolution datasets .

What methodological frameworks are used to evaluate bioactivity in enzyme inhibition studies?

Q. Advanced

  • Target selection : Prioritize enzymes like aminopeptidase N or VEGFR2, where pyrazole derivatives show binding affinity .
  • Assay design :
    • In vitro inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., leucine-AMC for aminopeptidase N) .
    • Docking studies : AutoDock Vina predicts binding modes to guide SAR (structure-activity relationship) analysis .
  • Control experiments : Include positive controls (e.g., Bestatin for aminopeptidase N) to validate assay conditions .

What protocols mitigate stability issues during long-term storage and handling?

Q. Advanced

  • Hygroscopicity management : Store in desiccators with silica gel, as hydrochloride salts absorb moisture .
  • Temperature sensitivity : -20°C storage in amber vials prevents photodegradation; avoid freeze-thaw cycles .
  • Handling precautions : Use inert atmospheres (N₂/Ar) during weighing to prevent oxidation .

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